molecular formula C10H11BrFNO B1371129 3-Bromo-2-(cyclopropylmethoxy)-5-fluoroaniline CAS No. 1155956-29-8

3-Bromo-2-(cyclopropylmethoxy)-5-fluoroaniline

Cat. No.: B1371129
CAS No.: 1155956-29-8
M. Wt: 260.1 g/mol
InChI Key: LNJBEHKGWWAWBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Bromo-2-(cyclopropylmethoxy)-5-fluoroaniline is an organic compound that belongs to the class of anilines, which are derivatives of ammonia where one or more hydrogen atoms are replaced by aromatic groups This compound is characterized by the presence of bromine, fluorine, and cyclopropylmethoxy groups attached to an aniline core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2-(cyclopropylmethoxy)-5-fluoroaniline typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound. The reaction conditions often include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like dimethylformamide (DMF) or toluene .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. The scalability of the Suzuki–Miyaura coupling reaction makes it suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-2-(cyclopropylmethoxy)-5-fluoroaniline can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines .

Scientific Research Applications

3-Bromo-2-(cyclopropylmethoxy)-5-fluoroaniline has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Bromo-2-(cyclopropylmethoxy)-5-fluoroaniline involves its interaction with specific molecular targets. The presence of bromine, fluorine, and cyclopropylmethoxy groups can influence the compound’s reactivity and binding affinity to various biological molecules. The pathways involved may include inhibition of enzymes or modulation of receptor activity, depending on the specific application .

Comparison with Similar Compounds

  • 3-Bromo-2-(cyclopropylmethoxy)pyridine
  • 3-Bromo-2-hydroxypyridine
  • 3-Bromo-2-(cyclopropylmethoxy)phenylmethanol

Comparison: Compared to similar compounds, 3-Bromo-2-(cyclopropylmethoxy)-5-fluoroaniline is unique due to the presence of both bromine and fluorine atoms, which can significantly alter its chemical properties and reactivity. The cyclopropylmethoxy group also adds to its distinctiveness by providing steric hindrance and influencing its interaction with other molecules .

Properties

IUPAC Name

3-bromo-2-(cyclopropylmethoxy)-5-fluoroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrFNO/c11-8-3-7(12)4-9(13)10(8)14-5-6-1-2-6/h3-4,6H,1-2,5,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNJBEHKGWWAWBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1COC2=C(C=C(C=C2Br)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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